molecular formula C6H8O B1344263 1-Ethynylcyclobutan-1-ol CAS No. 98135-75-2

1-Ethynylcyclobutan-1-ol

Cat. No.: B1344263
CAS No.: 98135-75-2
M. Wt: 96.13 g/mol
InChI Key: MXZYOPVAKCCOJN-UHFFFAOYSA-N
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Description

1-Ethynylcyclobutan-1-ol is a cyclic organic compound with the molecular formula C6H8O It is characterized by the presence of an ethynyl group attached to a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylcyclobutan-1-ol can be synthesized through various methods. One common approach involves the reaction of cyclobutanone with acetylene in the presence of a strong base such as sodium amide. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Ethynylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, hydrogen gas.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Ethylcyclobutanol.

    Substitution Products: Halogenated cyclobutanol derivatives.

Scientific Research Applications

1-Ethynylcyclobutan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex cyclic structures.

    Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-ethynylcyclobutan-1-ol depends on its specific application. In chemical reactions, the ethynyl group can participate in various transformations, while the hydroxyl group can undergo typical alcohol reactions. The molecular targets and pathways involved are determined by the specific context in which the compound is used.

Comparison with Similar Compounds

1-Ethynylcyclobutan-1-ol can be compared with other similar compounds such as:

    1-Ethylcyclobutanol: Similar in structure but with an ethyl group instead of an ethynyl group.

    Cyclobutanol: Lacks the ethynyl group, making it less reactive in certain types of chemical reactions.

    1-Propynylcyclobutanol:

Uniqueness: this compound is unique due to the presence of both a cyclobutanol ring and an ethynyl group, which confer distinct reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-ethynylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-6(7)4-3-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXZYOPVAKCCOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626746
Record name 1-Ethynylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98135-75-2
Record name 1-Ethynylcyclobutan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethynylcyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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